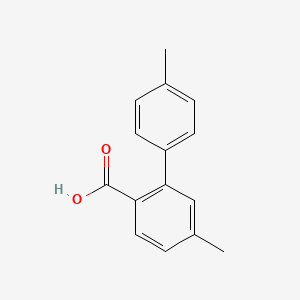

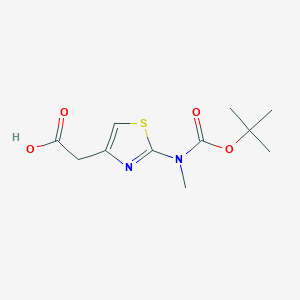

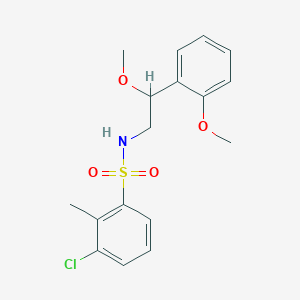

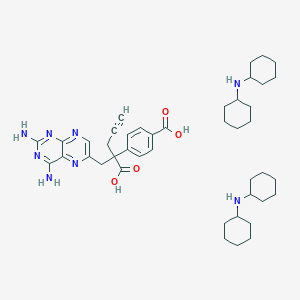

![molecular formula C16H14ClN3O3S B2502031 N-(2-clorobencil)-1,3-dimetil-2,4-dioxo-1,2,3,4-tetrahidrotieno[2,3-d]pirimidina-6-carboxamida CAS No. 946206-77-5](/img/structure/B2502031.png)

N-(2-clorobencil)-1,3-dimetil-2,4-dioxo-1,2,3,4-tetrahidrotieno[2,3-d]pirimidina-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

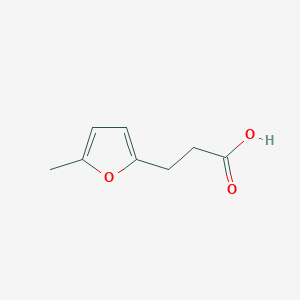

N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3S and its molecular weight is 363.82. The purity is usually 95%.

BenchChem offers high-quality N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

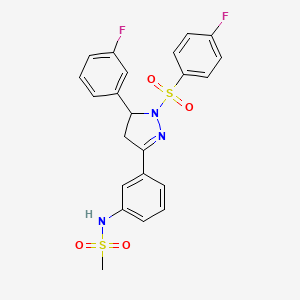

- STK873321 ha mostrado ser prometedor como agente anticancerígeno. Estudios de investigación han explorado sus efectos en líneas celulares cancerosas, incluyendo la inhibición del crecimiento celular y la inducción de apoptosis. El mecanismo de acción del compuesto implica la focalización de vías celulares específicas, como las cinasas dependientes de ciclinas (CDK) .

- La naturaleza de los sustituyentes en el anillo heterocíclico (donador de electrones o atractor de electrones) juega un papel crucial en la determinación de su potencia .

- Algunos derivados han mostrado una excelente actividad contra líneas celulares cancerosas, lo que lleva a la apoptosis a través de la inhibición de CDK .

- Más allá de las aplicaciones anticancerígenas y antimicrobianas, las pirimidinas se utilizan en contextos antimaláricos, antivirales, antiinflamatorios y otros terapéuticos .

Actividad Anticancerígena

Relación Estructura-Actividad (SAR)

Derivados de Tiazolopirimidina

Accesibilidad Sintética y Diversidad

Síntesis Sin Metales

En resumen, STK873321 tiene un gran potencial como agente anticancerígeno y antimicrobiano, con posibles aplicaciones en el diseño de fármacos y el desarrollo terapéutico. Su estructura única y sus diversas actividades lo convierten en un área de investigación emocionante. 🌟

Mecanismo De Acción

Target of Action

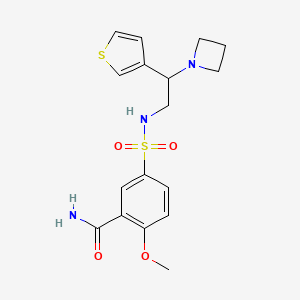

The primary targets of STK873321 are cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

STK873321, like other pyrimidine-based anti-inflammatory agents, functions by suppressing the activity of COX-1 and COX-2 enzymes . This inhibition reduces the generation of prostaglandin E2 (PGE2), a potent inflammatory mediator . By reducing PGE2 levels, STK873321 can alleviate inflammation and its associated symptoms .

Biochemical Pathways

The action of STK873321 affects the arachidonic acid pathway , which is central to the inflammatory response . By inhibiting COX enzymes, STK873321 prevents the conversion of arachidonic acid to prostaglandins, thereby disrupting this pathway . The downstream effects include a reduction in inflammation and associated symptoms .

Pharmacokinetics

Lipophilic compounds can easily diffuse into cells, which may enhance the compound’s ability to reach its target sites .

Result of Action

The primary result of STK873321’s action is a reduction in inflammation . By inhibiting COX enzymes and reducing PGE2 production, STK873321 can alleviate the symptoms of inflammation, which include pain, swelling, and redness .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-19-14(22)10-7-12(24-15(10)20(2)16(19)23)13(21)18-8-9-5-3-4-6-11(9)17/h3-7H,8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXZGTQAMQJEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCC3=CC=CC=C3Cl)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)